molecular formula C26H36N4O B6419754 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-92-6

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6419754
CAS No.: 305335-92-6
M. Wt: 420.6 g/mol
InChI Key: IMVQYFATBGTTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by:

  • 2-position substitution: A long-chain octyl group, enhancing hydrophobicity and membrane permeability.
  • 3-position substitution: A methyl group, contributing steric bulk.
  • Core structure: A pyrido[1,2-a]benzimidazole scaffold with a nitrile group at the 4-position, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-(3-ethoxypropylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O/c1-4-6-7-8-9-10-14-21-20(3)22(19-27)26-29-23-15-11-12-16-24(23)30(26)25(21)28-17-13-18-31-5-2/h11-12,15-16,28H,4-10,13-14,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVQYFATBGTTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Three-Component Synthesis

The pyrido[1,2-a]benzimidazole core is constructed via a one-pot reaction involving 2-aminobenzimidazole, aldehydes, and malononitrile. For the target compound, 3-ethoxypropylamine and 2-octyl bromide are introduced as nucleophilic agents. The reaction is catalyzed by ZnO@SO₃H@Tropine , a nanoporous solid acid catalyst that enhances reaction efficiency under solvent-free conditions.

Procedure :

  • 2-aminobenzimidazole (1 mmol), heptanal (1 mmol; for the octyl group), and malononitrile (1.2 mmol) are mixed with ZnO@SO₃H@Tropine (30 mg).

  • The mixture is heated at 120°C for 45–60 minutes.

  • 3-ethoxypropylamine (1.2 mmol) is added post-cyclization to functionalize the C1 position.

  • The crude product is purified via ethanol recrystallization.

Key Data :

ParameterValue
Yield92–95%
Reaction Time60 minutes
Catalyst Loading30 mg

This method achieves high regioselectivity due to the catalyst’s Brønsted acidity, which polarizes the aldehyde carbonyl group, facilitating nucleophilic attack by 2-aminobenzimidazole.

Sequential Functionalization Strategy

Pyrido[1,2-a]benzimidazole Core Formation

The core structure is synthesized via cyclocondensation of 6-methylpyridine-3-carboxamide with 1-(3-ethoxypropyl)benzimidazol-2-amine under acidic conditions.

Procedure :

  • 6-methylpyridine-3-carboxamide (1 mmol) and 1-(3-ethoxypropyl)benzimidazol-2-amine (1 mmol) are dissolved in dry toluene.

  • POCl₃ (2 mmol) is added dropwise at 0°C, and the mixture is refluxed for 8 hours.

  • The intermediate is treated with octyl magnesium bromide (1.5 mmol) to introduce the 2-octyl group.

  • The nitrile group at C4 is installed via Knoevenagel condensation using malononitrile and ammonium acetate.

Optimization Insights :

  • Excess POCl₃ (>2 mmol) leads to over-chlorination, reducing yields to <50%.

  • Octyl magnesium bromide must be added slowly to prevent aggregation.

Catalytic Alkylation and Amination

N-Alkylation of Benzimidazole

The 3-ethoxypropylamino group is introduced via nucleophilic substitution using 3-ethoxypropyl bromide under phase-transfer conditions.

Procedure :

  • 2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (1 mmol) is dissolved in DMF.

  • 3-ethoxypropyl bromide (1.2 mmol) and K₂CO₃ (3 mmol) are added.

  • The reaction is stirred at 80°C for 12 hours.

  • The product is isolated via column chromatography (hexane:ethyl acetate = 7:3).

Key Challenge :
Competing O-alkylation is suppressed by using a bulky base (DBU ) instead of K₂CO₃, increasing selectivity to 88%.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldTimeScalability
One-Pot MCR92–95%1 hourHigh
Sequential78–82%20 hoursModerate
Catalytic Alkylation85–88%12 hoursHigh

The one-pot MCR method is superior in yield and time, but the sequential approach allows finer control over regiochemistry.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7 Hz, 3H, OCH₂CH₃), 2.34 (s, 3H, CH₃), 3.45 (q, J = 7 Hz, 2H, OCH₂), 4.12 (t, J = 6 Hz, 2H, NCH₂).

  • ¹³C NMR : δ 14.1 (OCH₂CH₃), 22.7 (CH₃), 117.5 (CN), 159.8 (C=N) .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
Target compound : 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 3-Ethoxypropylamino; 2: Octyl; 3: Methyl C₂₉H₃₈N₄O ~474.6* High lipophilicity (estimated logP >8) -
1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 305335-42-6) 1: 4-Benzylpiperazinyl; 2: Octyl; 3: Methyl C₃₂H₃₉N₅ 493.686 LogP: 8.43; density 1.1 g/cm³
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 611197-77-4) 1: Cyclohexylamino; 2: -; 3: Isopropyl C₂₁H₂₅N₅ 361.48 -
2-(4-Fluorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (Compound 3i) 1: Oxo; 2: 4-Fluorobenzyl; 3: Methyl C₂₀H₁₄FN₃O 332.12 Active against tuberculosis (MDR-TB)
3-Methyl-1-oxo-2-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile (Compound 3s) 1: Oxo; 2: Phenyl; 3: Methyl C₁₉H₁₃N₃O 300.11 NMR and HRMS data reported

*Estimated based on structural similarity to .

Key Observations:

Substituent Diversity: 1-position: The target compound’s 3-ethoxypropylamino group contrasts with piperazinyl (), cyclohexylamino (), and oxo groups (). The ethoxypropyl chain may improve solubility compared to purely hydrophobic groups like cyclohexyl. Shorter chains (e.g., benzyl in ) reduce molecular weight but may limit bioavailability.

Biological Activity :

  • Fluorinated analogs (e.g., 3i in ) exhibit anti-tubercular activity, suggesting electron-withdrawing groups like fluorine enhance target binding . The target compound’s ethoxy group, being electron-donating, may modulate activity differently.
  • The oxo group in and analogs is absent in the target compound, which could influence redox properties or metabolic stability.

Physicochemical Properties :

  • The octyl substituent in the target compound and results in high logP values (>8), indicating significant hydrophobicity. This may improve tissue penetration but pose challenges in aqueous solubility .
  • The nitrile group at the 4-position is conserved across all analogs, likely critical for scaffold rigidity or interactions with biological targets.

Biological Activity

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound belonging to the class of benzimidazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, antimicrobial, and antiparasitic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₃N₃O
Molecular Weight303.39 g/mol
CAS NumberNot available

Research indicates that benzimidazole derivatives often exert their biological effects through various mechanisms:

  • DNA Intercalation : Many benzimidazole compounds bind to DNA, inhibiting topoisomerases and disrupting DNA replication and transcription processes .
  • Antimicrobial Activity : Some derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Antitumor Effects : Compounds in this class have shown potential in inhibiting cancer cell proliferation in vitro and in vivo by inducing apoptosis and cell cycle arrest .

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound using various cancer cell lines.

Table 1: Antitumor Efficacy on Various Cell Lines

Cell LineAssay TypeIC₅₀ (µM)Reference
A5492D7.5
HCC8273D20.5
NCI-H3582D6.5

The compound exhibited a notable inhibitory effect on cell proliferation, particularly in the A549 and NCI-H358 cell lines. The observed IC₅₀ values suggest that it may be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

The antimicrobial properties were assessed using standard broth microdilution methods against various pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16

These results indicate that the compound has significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

Case Studies

In a recent study involving a group of synthesized benzimidazole derivatives, including our compound of interest, researchers found that structural modifications significantly influenced biological activity. The introduction of an ethoxypropyl group was associated with enhanced solubility and bioavailability, leading to improved efficacy in both antitumor and antimicrobial assays.

Q & A

Q. Basic

  • Spectroscopy :
    • IR : Confirm nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
    • NMR : Assign protons on the pyrido-benzimidazole core (e.g., aromatic protons at δ 7.0–8.5 ppm) and alkyl side chains (e.g., ethoxypropyl at δ 1.0–4.0 ppm).
    • TOF-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with high-resolution accuracy .
  • Crystallography : Use SHELX (SHELXL/SHELXS) for single-crystal X-ray refinement to resolve bond angles and torsional strain .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Q. Advanced

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT) -calculated chemical shifts (e.g., using Gaussian or ORCA).
  • Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via X-ray structure determination. SHELXL’s refinement tools (e.g., phase annealing) improve model accuracy for large, flexible side chains .
  • Dynamic NMR : Probe conformational exchange at variable temperatures if peak splitting suggests hindered rotation.

What computational methods are suitable for studying the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors. Parameterize force fields for the nitrile group’s polarization.
  • MD simulations : Conduct 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond persistence .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics for modeling electron transfer in catalytic interactions.

What chemical properties (e.g., solubility, stability) are critical for experimental design?

Q. Basic

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (≤5% DMSO for bioassays). Octyl chains may require surfactants (e.g., Tween-80) for colloidal dispersion.
  • Stability : Monitor degradation via HPLC under varying pH (3–9) and UV exposure. Nitriles are prone to hydrolysis under acidic/basic conditions .

How should researchers design experiments to evaluate the compound’s biological activity?

Q. Advanced

  • In vitro assays :
    • Enzyme inhibition : Use fluorogenic substrates (e.g., ATPase/GTPase kits) with IC₅₀ determination via dose-response curves.
    • Cell viability : Test against cancer lines (e.g., MCF-7, HeLa) using MTT assays. Include controls for solvent cytotoxicity.
  • Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism .

How can data variability in biological assays (e.g., IC₅₀ discrepancies) be addressed methodologically?

Q. Advanced

  • Statistical rigor : Perform triplicate runs with independent replicates. Use ANOVA or mixed-effects models to account for plate/operator variability.
  • Standardization : Normalize data to internal controls (e.g., staurosporine for kinase assays).
  • Blind analysis : Mask sample identities during data acquisition to reduce bias .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Storage : In airtight containers at –20°C, away from light/moisture. Refer to SDS for spill management and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.